N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound designed to inhibit the activity of glucosylceramide synthase (GCS). [] GCS is an enzyme responsible for the first step in the synthesis of glycosphingolipids, a class of lipids found in cell membranes. This compound has been investigated for its potential use in the treatment of glycosphingolipid storage diseases, particularly those with central nervous system (CNS) manifestations. []
The synthesis of N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves modifying the D-threo-1-phenyl-2-decanoylamino-3-morpholino-propanol (PDMP) pharmacophore. [] This process is focused on lowering the compound's total polar surface area and rotatable bond number to reduce its recognition by P-glycoprotein (MDR1), a transporter protein that limits brain penetration. [] Specific details regarding the synthesis steps, reagents, and conditions require further investigation and are not provided in the available literature.
N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide functions as a glucosylceramide synthase inhibitor. [] It binds to the enzyme's active site, preventing the synthesis of glucosylceramide, the initial step in glycosphingolipid production. [] By inhibiting this process, the compound aims to reduce the accumulation of glycosphingolipids in cells, which is the underlying cause of glycosphingolipid storage diseases. []
N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has demonstrated its effectiveness in reducing glucosylceramide levels in the brains of mice. [] This finding highlights its potential as a therapeutic agent for treating glycosphingolipid storage diseases with CNS involvement. []
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3